molecular formula C14H13ClN2O3S B2452769 Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate CAS No. 312923-70-9

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2452769
CAS RN: 312923-70-9
M. Wt: 324.78
InChI Key: FIQICKZCROUBAB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate is a chemical compound. Based on its name, it likely contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many important drugs and pharmaceutical agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines or amino acid esters with benzoxazine derivatives . The structures of these compounds are typically characterized by NMR and HR-MS techniques .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR . The compound likely has a molecular weight around 303.748 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and can involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Similar compounds have a molecular weight of approximately 361.82 , and are slightly soluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and assessed for their antimicrobial activities. These compounds exhibited significant activity against various strains of bacteria and fungi. The structure-activity relationship was explored using 3D-QSAR analysis, providing insights into the molecular basis of their antimicrobial properties (Desai, Bhatt, & Joshi, 2019).

Chemical Modifications and Derivatives

Research on ethyl 2-amino-4-methylthiazole-5-carboxylate has also focused on its chemical modifications, leading to the creation of various derivatives. These modifications include acylation, methylation, and conversion into esters, showcasing the compound's versatility as a precursor for synthesizing a wide range of chemical entities (Dovlatyan et al., 2004).

Photochemical Properties and Applications

The photochemical reaction of ethyl 2-chlorothiazole-5-carboxylate has been studied, leading to the synthesis of compounds with unique photophysical properties. These properties suggest potential applications in the field of materials science, particularly in developing new photoluminescent materials (Amati et al., 2010).

Fluorescent Probing for Biothiols

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been used to develop a colorimetric and ratiometric fluorescent probe. This probe can detect biothiols in living cells, offering a rapid, sensitive, and selective method for monitoring these important biomolecules (Wang et al., 2017).

Catalytic Applications and Synthesis Techniques

The compound has been involved in catalytic processes, such as phosphine-catalyzed annulation, to synthesize highly functionalized tetrahydropyridines. This synthesis approach highlights its potential in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the specific functional groups they contain. Some similar compounds have been found to exhibit antibacterial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for such compounds could involve further exploration of their potential biological activities, such as their antibacterial properties . Additionally, modifications could be made to the compound’s structure in order to optimize its properties for specific applications.

properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQICKZCROUBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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